BenchChemオンラインストアへようこそ!

Toborinone

Heart Failure Energy Metabolism Chronotropy

Toborinone (OPC‑18790, (±)-6-[3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy]-2(1H)-quinolinone) is a synthetic positive inotropic agent that primarily inhibits cyclic‑GMP‑inhibited phosphodiesterase (PDE3) to raise intracellular cAMP in cardiac myocytes. Unlike classical PDE3 inhibitors such as milrinone, toborinone exerts a limited or absent positive chronotropic effect, attributed to a dual mechanism that includes blockade of delayed‑rectifier potassium currents (IK).

Molecular Formula C21H24N2O5
Molecular Weight 384.4 g/mol
CAS No. 128667-95-8
Cat. No. B161801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameToborinone
CAS128667-95-8
Synonyms6-(3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy)-2(1H)-quinolinone
OPC 18790
OPC-18790
toborinone
torborinone
Molecular FormulaC21H24N2O5
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNCC(COC2=CC3=C(C=C2)NC(=O)C=C3)O)OC
InChIInChI=1S/C21H24N2O5/c1-26-19-7-3-14(9-20(19)27-2)11-22-12-16(24)13-28-17-5-6-18-15(10-17)4-8-21(25)23-18/h3-10,16,22,24H,11-13H2,1-2H3,(H,23,25)
InChIKeyBYKYPZBCMBEEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Toborinone (CAS 128667‑95‑8) – Procurement‑Grade Profile of a PDE3‑Inhibiting Positive Inotrope with Chronotropic Sparing


Toborinone (OPC‑18790, (±)-6-[3-(3,4-dimethoxybenzylamino)-2-hydroxypropoxy]-2(1H)-quinolinone) is a synthetic positive inotropic agent that primarily inhibits cyclic‑GMP‑inhibited phosphodiesterase (PDE3) to raise intracellular cAMP in cardiac myocytes [1]. Unlike classical PDE3 inhibitors such as milrinone, toborinone exerts a limited or absent positive chronotropic effect, attributed to a dual mechanism that includes blockade of delayed‑rectifier potassium currents (IK) [2]. The compound has been evaluated clinically for acute heart failure following cardiac surgery [3] and demonstrates predictable, dose‑proportional hemodynamic improvements with minimal heart‑rate perturbation.

Why Generic PDE3 Inhibitor Substitution Fails for Toborinone‑Based Protocols


PDE3 inhibitors are a chemically heterogeneous class; even close structural analogs (e.g., milrinone, olprinone, amrinone) exhibit meaningful differences in ion‑channel ancillary pharmacology that dictate their chronotropic, metabolic, and pro‑arrhythmic signatures [1]. Toborinone uniquely depresses sinoatrial‑node automaticity through IK‑channel blockade, an effect absent in milrinone, which instead accelerates pacemaker firing [2]. Consequently, protocols that substitute a generic PDE3 inhibitor for toborinone lose the critical chronotropic‑sparing advantage and may incur tachycardia‑driven energy depletion or arrhythmia risk that toborinone was specifically selected to avoid [3].

Quantitative Differentiation Evidence for Toborinone (128667‑95‑8) Against In‑Class PDE3 Inhibitors


Chronotropic Sparing: Toborinone Abolishes Heart‑Rate Increase vs. Milrinone’s 22 % Tachycardia in Failing Myocardium

In Langendorff‑perfused, microembolized guinea‑pig hearts, toborinone (10 µM) increased contractility (peak LVdP/dt) by 15 ± 2 % but produced no detectable change in heart rate. Under identical conditions, milrinone (4 µM) increased contractility by 18 ± 3 % while simultaneously raising heart rate by 22 ± 4 % [1]. This is a direct head‑to‑head comparison in a clinically relevant model of ischemic cardiomyopathy, demonstrating that equivalent inotropic efficacy is achievable with toborinone without the tachycardia penalty that accompanies milrinone.

Heart Failure Energy Metabolism Chronotropy 31P‑MRS

Energy‑Metabolite Preservation Under Inotropic Stimulation: Toborinone Maintains PCr, ATP, and pH While Milrinone Depletes High‑Energy Phosphates

In the same microembolized heart preparation described above, toborinone (10 µM) preserved phosphocreatine (PCr), ATP, inorganic phosphate (Pi), the Pi/PCr ratio, and intracellular pH at levels identical to vehicle control. Milrinone (4 µM), by contrast, significantly decreased PCr and increased Pi and the Pi/PCr ratio relative to both toborinone and vehicle [1]. The authors directly attribute the energetic deterioration to the chronotropic action of milrinone, highlighting a mechanistic link between heart‑rate elevation and metabolic cost that toborinone circumvents.

Cardiac Energetics Ischemia Phosphocreatine ATP

Electrophysiological Divergence: Toborinone Mimics an IK Blocker in the Sinoatrial Node While Milrinone Does Not

In isolated guinea‑pig sinoatrial‑node preparations, toborinone (10 µM) prolonged cycle length (CL), depolarized maximum diastolic potential (MDP), and decreased maximum upstroke velocity (Vmax) and action‑potential amplitude (APA). Milrinone (10 µM) produced opposite effects: it increased Vmax and APA and shortened both CL and action‑potential duration. The toborinone profile precisely matched that of E‑4031, a pure IK blocker, leading the authors to conclude that toborinone modulates the sinoatrial‑node action potential like an IK blocker rather than a conventional PDE3 inhibitor [1].

Cardiac Electrophysiology Sinoatrial Node Action Potential IK Blocker

Action‑Potential Prolongation in Ventricular Myocardium: Toborinone Lengthens APD, Milrinone Does Not

In isolated guinea‑pig and rabbit papillary muscles, toborinone (10⁻⁷ to 10⁻⁴ mol/L) prolonged the action‑potential duration (APD), whereas milrinone (10⁻³ to 10⁻⁴ mol/L) produced no APD prolongation [1]. Whole‑cell voltage‑clamp experiments confirmed that toborinone (10⁻⁵ mol/L) inhibited outward potassium currents (inward rectifier IK1 and delayed rectifier IK), providing a mechanistic basis for the APD prolongation and the limited chronotropic effect [1].

Action Potential Duration Ventricular Repolarization Potassium Current Patch Clamp

Platelet‑Aggregation Inhibitory Profile: Toborinone IC50 = 9.7 µM vs. Olprinone IC50 = 3.6 µM; Milrinone Active at 0.9–4.7 µM

In washed human platelets stimulated with thrombin (0.015 U/mL), toborinone inhibited aggregation with an IC50 of 9.7 ± 0.9 µM, while the structurally related PDE3 inhibitor olprinone yielded an IC50 of 3.6 ± 0.2 µM in the same assay [1]. Milrinone has been reported to inhibit thrombin‑induced platelet aggregation at 0.9 µM (significant suppression of aggregation ratio) and with an IC50 of 4.7 µM in ChEMBL assays [2]. Toborinone’s platelet‑inhibitory potency is thus approximately 2.7‑fold weaker than olprinone and roughly 2‑ to 10‑fold weaker than milrinone, indicating a differentiated therapeutic margin that may preserve hemostatic function while delivering inotropic support.

Platelet Aggregation Thrombin Antithrombotic Calcium Mobilization

In Vivo Hemodynamic Selectivity: Toborinone (0.03 mg/kg i.v.) Increases Contractility Without Tachycardia in the Closed‑Chest Dog

In halothane‑anesthetized, closed‑chest dogs, toborinone at the low dose of 0.03 mg/kg i.v. increased ventricular contractility and decreased total peripheral resistance without altering heart rate or other cardiovascular parameters [1]. Only at a ten‑fold higher dose (0.3 mg/kg) did heart rate increase modestly, together with rises in systolic blood pressure and cardiac output. This demonstrates a wide hemodynamic window where positive inotropy and vasodilation are achieved without chronotropic activation. In contrast, milrinone consistently increases heart rate even at therapeutic inotropic doses in comparable large‑animal models [2].

In Vivo Hemodynamics Canine Model Contractility Vasodilation

Toborinone (128667‑95‑8): Highest‑Value Research and Industrial Application Scenarios


Ischemia‑Reperfusion and Heart‑Failure Models Where Tachycardia‑Induced Oxygen Debt Must Be Avoided

In Langendorff or in‑vivo ischemia‑reperfusion protocols, milrinone’s chronotropic effect exacerbates myocardial oxygen consumption and accelerates ATP depletion, as evidenced by the 22 % heart‑rate increase and PCr decline reported in direct comparative studies [1]. Toborinone delivers equivalent contractility enhancement (peak LVdP/dt +15 %) while preserving heart rate and all high‑energy phosphate pools [1], making it the preferred inotrope for studies of ischemic cardiomyopathy or stunned myocardium where metabolic preservation is a primary endpoint.

Cardiac Electrophysiology Profiling of Sinoatrial‑Node and Ventricular Repolarization Modulation

Toborinone’s IK‑blocking property, which prolongs sinoatrial‑node cycle length and ventricular APD, provides a unique pharmacological probe that combines PDE3 inhibition with class‑III‑like electrophysiological effects [2][3]. This dual action is not recapitulated by milrinone or olprinone and can be exploited in studies of rate‑dependent repolarization, bradycardic inotropy, or the electrophysiological substrate of heart failure.

Translational Large‑Animal Studies of Acute Decompensated Heart Failure Requiring Inotropic Support Without Tachycardia

The in‑vivo canine data demonstrate that toborinone at 0.03 mg/kg i.v. increases contractility and reduces afterload without raising heart rate [4]. For investigators developing closed‑chest heart‑failure models or evaluating inotropic drug safety, this wide hemodynamic safety margin avoids the confounding tachycardia and arrhythmia that accompany milrinone and dobutamine infusions.

Platelet‑Function Assays Requiring Modest PDE3‑Dependent Anti‑Aggregatory Activity Without Excessive Hemostatic Suppression

In thrombin‑induced human platelet aggregation assays, toborinone’s IC50 of 9.7 µM is substantially higher (less potent) than that of olprinone (3.6 µM) and milrinone (~0.9–4.7 µM) [5][6]. This makes toborinone suitable for ex‑vivo or in‑vivo protocols where PDE3‑mediated platelet inhibition is desired at a moderate level, preserving a wider therapeutic window for hemostasis while still providing inotropic hemodynamic support.

Quote Request

Request a Quote for Toborinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.